molecular formula C12H9NO4S B566094 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid CAS No. 1266962-86-0

2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid

Cat. No. B566094
M. Wt: 263.267
InChI Key: YWAIRRCLKMMADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid” is a chemical compound with the molecular formula C12H9NO4S . Its molecular weight is 263.27 .

Scientific Research Applications

Synthetic Methodology Development

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which include compounds similar to 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid, have been developed as constrained heterocyclic γ-amino acids. These ATCs are utilized in mimicking secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. The synthesis involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate, offering a versatile route to ATCs with a broad range of lateral chains on the γ-carbon or thiazole core of the γ-amino acids (Mathieu et al., 2015).

Chemical Structure and Properties

The crystal structure analysis of compounds structurally related to 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid, such as febuxostat-acetic acid, provides insights into the molecular arrangement and hydrogen bonding patterns. In febuxostat, the thiazole ring nearly aligns with the benzene ring, forming supramolecular chains through hydrogen bonds and weak interactions, contributing to the understanding of molecular interactions and stability in similar compounds (Wu et al., 2015).

Electronic Structure and Spectral Features

Detailed studies on derivatives like 4-methylthiadiazole-5-carboxylic acid, which share a core structural motif with 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid, involve density functional theory to investigate their structural, electronic, and spectroscopic properties. Such research helps in understanding the conformational stability, molecular properties, and intermolecular hydrogen bonding, which are crucial for designing materials with desired electronic and optical properties (Singh et al., 2019).

Aggregation-Induced Emission (AIE)

Benzothiazole-based compounds, closely related to 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid, have been explored for their unique aggregation-induced emission (AIE) properties. These compounds, such as 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole, exhibit multifluorescence emissions in different states, attributable to tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. Such characteristics are advantageous for applications in sensitive physiological pH sensing and the detection of acidic and basic organic vapors (Li et al., 2018).

properties

IUPAC Name

2-[(3-carboxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-11(15)8-3-1-2-7(4-8)5-10-13-9(6-18-10)12(16)17/h1-4,6H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAIRRCLKMMADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid

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